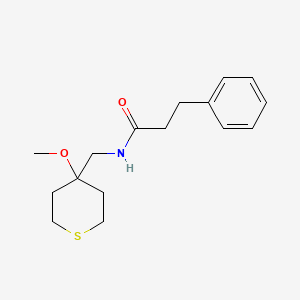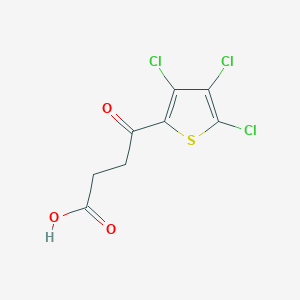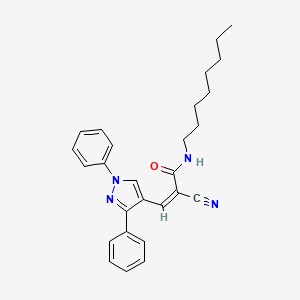![molecular formula C15H13FO3S B2687267 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone CAS No. 1492822-28-2](/img/structure/B2687267.png)
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as FLE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FLE is a ketone derivative that belongs to the class of aryl ketones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Nucleophilic Fluoroalkylation
Nucleophilic fluoroalkylation using fluorinated sulfones, including compounds like 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, has been explored for the modification of alpha,beta-enones, arynes, and activated alkynes. This process highlights the role of the hard/soft nature of fluorinated carbanions in determining the regioselectivity of nucleophilic alkylation reactions. Such reactions are critical for the development of fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Ni, Zhang, & Hu, 2008).
Advanced Material Synthesis
The synthesis and characterization of novel polymers and materials have benefited from the use of sulfone-based compounds. For instance, copolymers containing pendant sulfonic acid groups have been developed for applications as proton exchange membranes in fuel cells. These materials are synthesized using components like this compound, demonstrating the compound's utility in creating high-performance materials for energy technologies (Kim, Robertson, Kim, & Guiver, 2009).
Fluorination Agents
The development of novel fluorinating agents is another significant area of application. For example, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to the chemistry of sulfones like this compound, demonstrates the ongoing interest in identifying materials with high thermal stability and resistance to hydrolysis. These agents are crucial for introducing fluorine into molecules, a step that can significantly alter the physical, chemical, and biological properties of compounds for varied applications, including pharmaceuticals (Umemoto, Singh, Xu, & Saito, 2010).
Structural Analysis and Crystal Engineering
The structural analysis of this compound has provided insights into molecular conformations and intermolecular interactions. Such studies are essential for crystal engineering, where understanding the molecular layout can guide the design of new materials with desired physical and chemical properties. The detailed analysis of molecular structures contributes to the broader field of materials science, aiding in the development of novel crystal forms for pharmaceuticals, agrochemicals, and advanced materials (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Electrophoretic and Biocompatible Materials
Research has also focused on the development of electrophoretic and biocompatible materials initiated by perfluoroalkanesulfoneimides, showcasing the utility of fluorinated sulfones in creating polymers for medical applications. These studies are indicative of the broad potential of sulfone-based compounds in contributing to innovations in biotechnology and materials science, emphasizing their importance in developing coatings and materials for biomedical devices (Hayashi & Takasu, 2015).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWQLFZZZOLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

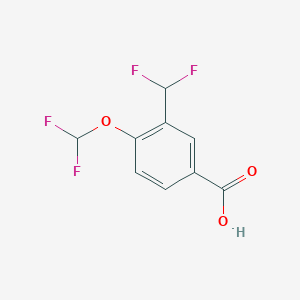
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(1,3-dihydroxypropan-2-yl)thiourea](/img/structure/B2687191.png)
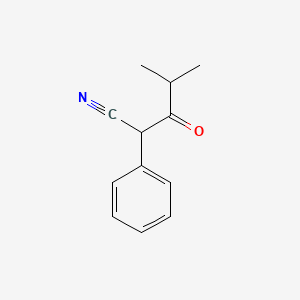
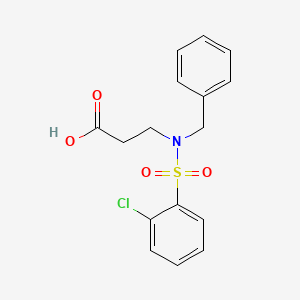
![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)
![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)

![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)
